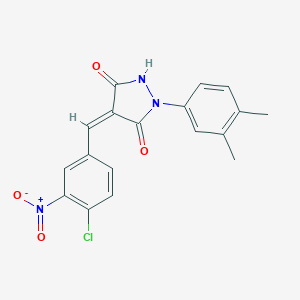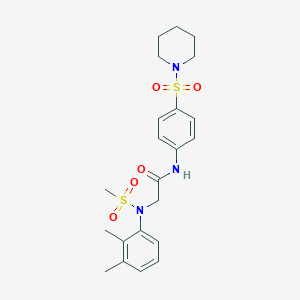
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential as a neuroprotective agent. It belongs to the class of pyrazolidinedione compounds and has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuroinflammation.
Biochemical and Physiological Effects
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect neurons from damage. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which allows for accurate dosing and reproducible results. However, one limitation of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is its relatively low solubility in water, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of interest is the development of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione as a therapeutic agent for the treatment of neurodegenerative diseases. Clinical trials are needed to determine the safety and efficacy of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in humans. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Further studies are needed to fully understand the pathways involved in the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Additionally, the development of more water-soluble derivatives of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione may help to overcome some of the limitations of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments.
Synthesemethoden
The synthesis of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylphenylhydrazine followed by cyclization with ethyl acetoacetate. The product is then purified through recrystallization to obtain 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in its pure form.
Wissenschaftliche Forschungsanwendungen
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential as a neuroprotective agent. It has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione |
|---|---|
Molekularformel |
C18H14ClN3O4 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-3-5-13(7-11(10)2)21-18(24)14(17(23)20-21)8-12-4-6-15(19)16(9-12)22(25)26/h3-9H,1-2H3,(H,20,23)/b14-8- |
InChI-Schlüssel |
HPEUQBRLCCWGOD-ZSOIEALJSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)N2)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)